6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid
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Overview
Description
6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid is a complex organic compound with a unique structure that includes a pyrimidine ring and a hexanoic acid chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization to form the pyrimidine ring. The hexanoic acid chain is then introduced through subsequent reactions, often involving esterification and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring biomolecules.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hexanoic acid chain may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like uracil and thymine share the pyrimidine ring structure but differ in their substituents.
Amino Acids: Compounds like lysine and arginine have similar amino and carboxyl functional groups but lack the pyrimidine ring.
Uniqueness
What sets 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid apart is the combination of the pyrimidine ring with the hexanoic acid chain, providing a unique set of chemical and biological properties that are not found in simpler compounds.
Properties
CAS No. |
78423-16-2 |
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Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)hexanoic acid |
InChI |
InChI=1S/C10H15N3O4/c11-10-12-8(16)6(9(17)13-10)4-2-1-3-5-7(14)15/h1-5H2,(H,14,15)(H4,11,12,13,16,17) |
InChI Key |
VDOWXMCIVHQCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC1=C(N=C(NC1=O)N)O)CCC(=O)O |
Origin of Product |
United States |
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